Cas no 1692344-51-6 (1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole)

1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole
- EN300-1119078
- 1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole
- 1692344-51-6
-
- インチ: 1S/C8H11N7/c1-14-6(3-5-10-14)7-2-4-9-8-11-12-13-15(7)8/h3,5,7H,2,4H2,1H3,(H,9,11,13)
- InChIKey: VVCUCORWQRQVIU-UHFFFAOYSA-N
- ほほえんだ: N12C(=NN=N1)NCCC2C1=CC=NN1C
計算された属性
- せいみつぶんしりょう: 205.10759338g/mol
- どういたいしつりょう: 205.10759338g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0
1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1119078-0.25g |
1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |
1692344-51-6 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1119078-0.1g |
1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |
1692344-51-6 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1119078-2.5g |
1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |
1692344-51-6 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1119078-0.05g |
1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |
1692344-51-6 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1119078-5.0g |
1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |
1692344-51-6 | 5g |
$4764.0 | 2023-05-23 | ||
Enamine | EN300-1119078-5g |
1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |
1692344-51-6 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1119078-1.0g |
1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |
1692344-51-6 | 1g |
$1643.0 | 2023-05-23 | ||
Enamine | EN300-1119078-0.5g |
1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |
1692344-51-6 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1119078-1g |
1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |
1692344-51-6 | 95% | 1g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1119078-10g |
1-methyl-5-{4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole |
1692344-51-6 | 95% | 10g |
$4852.0 | 2023-10-27 |
1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazole 関連文献
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1-methyl-5-{4H,5H,6H,7H-1,2,3,4tetrazolo1,5-apyrimidin-7-yl}-1H-pyrazoleに関する追加情報
1-Methyl-5-{4H,5H,6H,7H-1,2,3,4-Tetrazolo[1,5-a]pyrimidin-7-yl}-1H-Pyrazole: A Comprehensive Overview
The compound 1-methyl-5-{4H,5H,6H,7H-1,2,3,4-tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole (CAS No. 1692344-51-6) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, which are widely recognized for their unique chemical properties and versatility in molecular design. The structure of this compound is characterized by the presence of a pyrazole ring fused with a tetrazolo[1,5-a]pyrimidine moiety and a methyl group substitution at the 1-position of the pyrazole ring.
Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound. Its structure has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography. These studies have revealed that the molecule exhibits a high degree of conformational flexibility due to the presence of multiple heteroatoms within its structure. This flexibility is believed to play a crucial role in its ability to interact with biological targets and other molecules in solution.
The tetrazolo[1,5-a]pyrimidine core of this compound is particularly interesting due to its resemblance to naturally occurring nucleobases. This structural similarity has led researchers to explore its potential as a mimic or analog in nucleic acid chemistry. Recent studies have demonstrated that this compound can form stable base-pairing interactions with complementary nucleotides under physiological conditions. This property makes it a promising candidate for applications in DNA-based nanotechnology and drug delivery systems.
In addition to its nucleic acid-related applications, 1-methyl-5-{4H,5H,6H,7H-tetrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole has also shown potential in the field of medicinal chemistry. Researchers have investigated its ability to act as a scaffold for designing small-molecule inhibitors targeting various enzymes and receptors. For instance, recent studies have highlighted its role as a lead compound in the development of kinase inhibitors for cancer therapy. The methyl group substitution at the 1-position of the pyrazole ring has been shown to enhance both the solubility and bioavailability of the molecule when used as a drug candidate.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the tetrazolo[1,a]pyrimidine ring system through cyclization reactions and subsequent functionalization to introduce the methyl group substitution. Recent optimizations in these synthetic pathways have significantly improved yields and reduced reaction times.
From an environmental standpoint,this compound's stability under various conditions has been thoroughly evaluated. Studies indicate that it exhibits low toxicity towards non-target organisms and minimal environmental persistence under standard laboratory conditions. These findings are particularly important for applications where environmental impact is a critical consideration.
Looking ahead,the future prospects for 1-methyl-5-{4H,tetrazolo[1,a]pyrimidinyl}-pyrazole are highly promising. Its unique combination of structural features makes it an ideal candidate for further exploration in areas such as molecular recognition technologies,bioconjugate chemistry,and advanced materials science.Furthermore,the ongoing development of computational tools for predicting molecular interactions will undoubtedly accelerate its application across diverse fields.
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